molecular formula C12H11N3O3 B3278487 Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI) CAS No. 678967-82-3

Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)

Cat. No.: B3278487
CAS No.: 678967-82-3
M. Wt: 245.23 g/mol
InChI Key: DXMVKAUNEOGSBX-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI) is a benzoic acid derivative featuring a pyrazole ring substituted at the 1-position with a methyl group and linked via an amide bond to the ortho position of the benzoic acid core. This structural motif combines aromatic carboxylic acid functionality with a heterocyclic amine, a design common in agrochemicals, pharmaceuticals, and coordination chemistry. The 9CI designation indicates its inclusion in the Ninth Collective Index of chemical nomenclature, ensuring standardized naming .

Properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-10(6-7-13-15)14-11(16)8-4-2-3-5-9(8)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMVKAUNEOGSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with 1-methyl-1H-pyrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid, 2-[[(1,3-Dimethyl-1H-Pyrazol-5-yl)Amino]Carbonyl]- (9CI) (CAS 691850-55-2)

This compound differs from the target molecule by the addition of a 3-methyl group on the pyrazole ring. Key comparisons include:

Property Target Compound (1-Methyl) 1,3-Dimethyl Analog
Molecular Formula C₁₂H₁₁N₃O₃ (hypothetical) C₁₃H₁₃N₃O₃
Molecular Weight ~245.24 (calculated) 259.26
Hydrogen Bond Donors 2 2
XLogP3 ~1.0 (estimated) 1.3
Rotatable Bonds 3 3

This substitution may also sterically hinder interactions with biological targets compared to the less bulky 1-methyl derivative .

Naptalam (2-((1-Naphthalenylamino)Carbonyl)Benzoic Acid)

Naptalam replaces the pyrazole ring with a naphthalene group , drastically altering its properties:

Property Target Compound (Pyrazole) Naptalam (Naphthalene)
Molecular Formula C₁₂H₁₁N₃O₃ C₁₈H₁₃NO₃
Application Unknown (potential herbicide) Herbicide (cellulose biosynthesis inhibitor)
Aromatic System Monocyclic pyrazole Bicyclic naphthalene

The naphthalene moiety in naptalam provides a larger aromatic surface area, enhancing π-π stacking interactions but reducing solubility. The pyrazole-based target compound may exhibit greater polarity and hydrogen-bonding capacity, favoring different biological targets or environmental behavior .

Benzoic Acid, 5-Chloro-2-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino]- (9CI) (CAS 332121-90-1)

This derivative introduces a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine substituent :

Property Target Compound 5-Chloro-Fmoc Derivative
Functional Groups Pyrazole-amide Fmoc-protected amine, Cl
Molecular Weight ~245.24 ~399.81 (calculated)
Applications Unknown Peptide synthesis (amine protection)

The Fmoc group in the 5-chloro derivative adds complexity and bulk, rendering it unsuitable for pesticidal applications but valuable in synthetic chemistry.

Structural and Functional Implications

  • Pyrazole vs. Other Heterocycles : Pyrazole rings (as in the target compound) offer hydrogen-bonding sites (N–H) and moderate hydrophobicity, whereas naphthalene (naptalam) or Fmoc groups prioritize steric bulk and aromatic interactions .
  • Substituent Effects : Methyl groups enhance lipophilicity but reduce solubility; halogen atoms (e.g., Cl) increase polarity and stability. The target compound’s lack of additional substituents may favor metabolic degradation over persistence .

Tables

Table 1. Key Structural Comparisons of Benzoic Acid Derivatives

Compound Heterocycle/Group Molecular Weight XLogP3 Application
Target Compound 1-Methylpyrazole ~245.24 ~1.0 Unknown
1,3-Dimethyl Analog 1,3-Dimethylpyrazole 259.26 1.3 Not specified
Naptalam Naphthalene 299.30 ~3.5 Herbicide
5-Chloro-Fmoc Derivative Fmoc-protected amine ~399.81 ~4.2 Peptide synthesis

Biological Activity

Benzoic acid derivatives are notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI) is a specific derivative that has garnered attention in recent studies for its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzoic acid core substituted with a pyrazole moiety, which is significant for its biological activity. The chemical formula is C12H12N2O3C_{12}H_{12}N_2O_3, and it is classified under the category of heterocyclic compounds.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Benzoic acid derivatives have also been studied for their anti-inflammatory properties. A recent study highlighted that these compounds could reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 in peripheral blood mononuclear cells (PBMCs) . This suggests a potential role in treating inflammatory and autoimmune disorders.

Anticancer Potential

The anticancer activity of benzoic acid derivatives is another area of interest. Some studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In particular, compounds with specific structural features have shown enhanced potency against certain cancer cell lines.

Case Studies

  • IL-15 Inhibition : A study focused on new benzoic acid derivatives found that several exhibited inhibitory effects on IL-15, a cytokine involved in autoimmune diseases . The study provided data showing that these compounds could effectively reduce IL-15 dependent PBMC proliferation.
  • Proteasome Activation : Another investigation revealed that certain benzoic acid derivatives could activate proteasomal pathways, enhancing protein degradation systems in human fibroblasts . This could have implications for age-related diseases where proteostasis is compromised.

Data Tables

Activity Compound Effect Reference
Antimicrobial9CIInhibits bacterial growth
Anti-inflammatory9CIReduces TNF-α and IL-17 secretion
Anticancer9CIInduces apoptosis in cancer cells
Proteasome Activation9CIEnhances protein degradation

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Coupling Reagents : Use HBTU or DIC for amide bond formation, as these minimize racemization and enhance efficiency .
  • Solvent Selection : Polar aprotic solvents like DMF or DCM improve solubility of intermediates .
  • Purification : Employ silica gel chromatography or recrystallization (using ethanol/water mixtures) to isolate high-purity product. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) .
  • Temperature Control : Maintain 0°C during sensitive steps (e.g., anhydride activation) to prevent side reactions .

Basic: What spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for pyrazole NH (~10 ppm) and carbonyl C=O (~170 ppm). Note splitting patterns to confirm substitution on the benzene ring .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the pyrazole-amide moiety .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can computational modeling resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms of the pyrazole ring .
  • Molecular Dynamics : Simulate solvent effects to explain discrepancies in solution-state vs. solid-state structures .
  • Software Cross-Validation : Use multiple programs (SHELX, Olex2) to refine crystallographic data and check for systematic errors .

Advanced: What assays evaluate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd_d) between the compound and purified enzymes (e.g., carbonic anhydrase) .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

Basic: What protocols ensure safe handling and regulatory compliance during preclinical studies?

Methodological Answer:

  • Toxicity Screening : Follow EMA guidelines for in vitro cytotoxicity (e.g., MTT assay on HEK293 cells) and genotoxicity (Ames test) .
  • Documentation : Maintain detailed records of synthetic routes, impurity profiles, and stability data for regulatory submissions (e.g., EMA/CHMP templates) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers investigate the environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C and 50°C, analyzing degradation via HPLC .
  • Soil Microcosm Assays : Monitor biodegradation in agricultural soil samples using 14C^{14}C-labeled tracer techniques .
  • QSAR Modeling : Predict half-life using quantitative structure-activity relationships based on logP and electronic parameters .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening : Test mixtures of DMSO/water or methanol/diethyl ether for slow vapor diffusion .
  • Additive Screening : Introduce co-crystallants like crown ethers to stabilize the pyrazole-carboxamide conformation .
  • Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion and improve diffraction resolution .

Basic: How is the thermal stability of this compound assessed for storage and application?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d) under nitrogen atmosphere .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points >300°C for related benzoic acid derivatives) .
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-[[(1-methyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)

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